![molecular formula C10H10N2O4S B6593247 3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanoic acid CAS No. 4826-22-6](/img/structure/B6593247.png)

3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

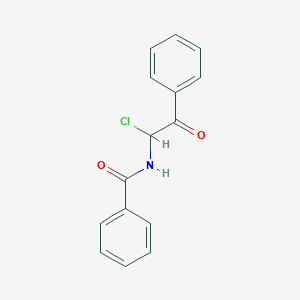

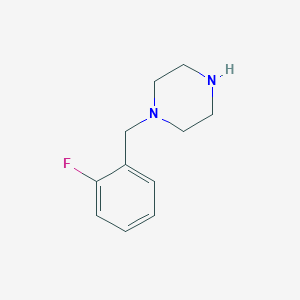

The synthesis of compounds related to 3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanoic acid involves several steps . For example, in a study by Tedesco et al., a series of 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones were reported . These compounds were screened as HCV polymerase inhibitors .Molecular Structure Analysis

The molecular structure of this compound is complex. It is part of the 1,2,4-benzothiadiazine-1,1-dioxide family, which has been the subject of extensive research due to its various biological activities .Mécanisme D'action

Target of Action

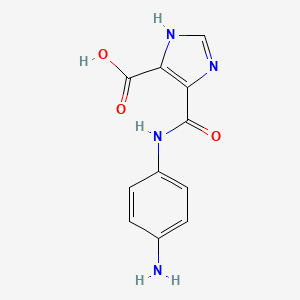

The primary targets of 4H-1,2,4-Benzothiadiazine-3-propanoic acid 1,1-dioxide, also known as 3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanoic acid, are ATP-sensitive potassium channels (KATP channels) and AMPA receptors . These targets play crucial roles in various physiological processes. KATP channels are involved in regulating insulin release, while AMPA receptors are critical for synaptic transmission and plasticity in the central nervous system .

Mode of Action

This compound acts as a positive allosteric modulator of the AMPA receptors . It enhances the activity of these receptors, leading to increased synaptic transmission. Additionally, it acts as an activator of KATP channels , which can lead to the inhibition of insulin release .

Biochemical Pathways

The activation of KATP channels and potentiation of AMPA receptors by this compound can affect multiple biochemical pathways. For instance, the activation of KATP channels can influence the insulin signaling pathway , leading to changes in glucose metabolism . The potentiation of AMPA receptors can impact the glutamatergic signaling pathway , which plays a key role in cognitive functions .

Pharmacokinetics

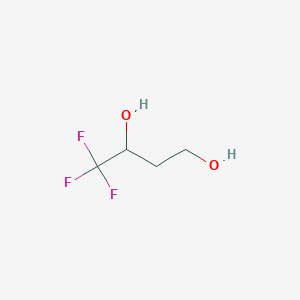

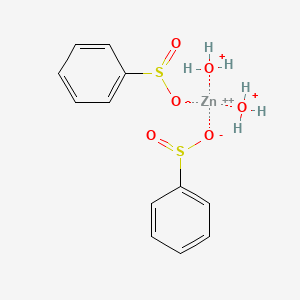

One study suggests that the introduction of a fluorine atom in the alkyl chain at the 4-position of benzothiadiazine dioxides can enhance the pharmacokinetic behavior of the compound .

Result of Action

The activation of KATP channels by this compound can lead to the inhibition of insulin release, potentially impacting glucose homeostasis . The potentiation of AMPA receptors can enhance synaptic transmission, which may result in improved cognitive functions .

Avantages Et Limitations Des Expériences En Laboratoire

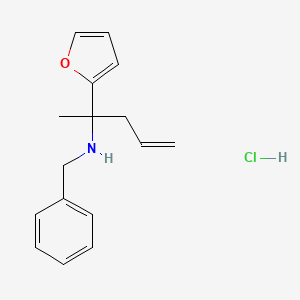

One of the advantages of using BTD in lab experiments is its potential for use in various therapeutic areas. BTD has shown promising results in cancer, inflammation, and neurological disorders, making it a versatile compound for research. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation of BTD is its potential toxicity, which may limit its use in certain experiments.

Orientations Futures

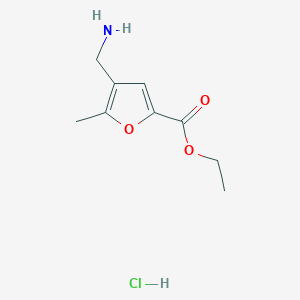

There are several future directions for research on BTD. One area of interest is the development of BTD analogs with improved pharmacological properties. Another area of research is the investigation of the molecular mechanisms underlying the effects of BTD on cancer, inflammation, and neurological disorders. Additionally, the potential use of BTD as a therapeutic agent in clinical trials should be explored further. Finally, the development of novel drug delivery systems for BTD may enhance its therapeutic efficacy and reduce toxicity.

Méthodes De Synthèse

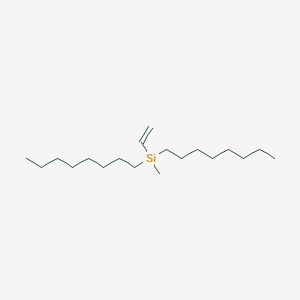

The synthesis of BTD involves the reaction of 2-amino-5-chlorobenzoic acid with thionyl chloride to form 2-chloro-5-chlorosulfonylbenzoic acid. The resulting compound is then reacted with hydrazine hydrate to yield 2-hydrazino-5-chlorosulfonylbenzoic acid. Finally, the reaction of 2-hydrazino-5-chlorosulfonylbenzoic acid with acrylonitrile and sodium hydroxide leads to the formation of BTD.

Applications De Recherche Scientifique

BTD has shown potential in various therapeutic areas, including cancer, inflammation, and neurological disorders. In cancer research, BTD has been found to induce apoptosis and inhibit cell proliferation in several cancer cell lines, including breast, lung, and prostate cancer cells. BTD has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes. In neurological disorders, BTD has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Propriétés

IUPAC Name |

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)17(15,16)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZXWCIFIBRNAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875886 |

Source

|

| Record name | PROPANOIC ACID, 3-(4H-1,2,4-BENZOTHIADIAZIN-3-YL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4826-22-6 |

Source

|

| Record name | PROPANOIC ACID, 3-(4H-1,2,4-BENZOTHIADIAZIN-3-YL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B6593171.png)